
(R,R)-Lrrk2-IN-7: An Examination of Off-Target
Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186 Get Quote

(R,R)-Lrrk2-IN-7 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a

key therapeutic target in the study of Parkinson's disease. While designed for high specificity, a

comprehensive understanding of its interaction with the broader human kinome is crucial for its

application in research and potential therapeutic development. This guide provides a

comparative analysis of the inhibitory activity of (R,R)-Lrrk2-IN-7 against other kinases,

supported by experimental data.

Note on Nomenclature: The majority of published data refers to the compound LRRK2-IN-1. It

is presumed that (R,R)-Lrrk2-IN-7 is a specific stereoisomer of or a closely related analog to

LRRK2-IN-1. The data presented here is based on studies conducted with LRRK2-IN-1.

Kinase Selectivity Profile
LRRK2-IN-1 has demonstrated a high degree of selectivity in broad-panel kinase screening. In

a comprehensive study, LRRK2-IN-1 was profiled against a panel of 442 distinct kinases. At a

concentration of 10 µM, it inhibited only 12 of these kinases by more than 90%[1]. This high

selectivity is a critical attribute for a chemical probe, minimizing the potential for confounding

off-target effects.

The table below summarizes the quantitative data for the off-target kinases inhibited by

LRRK2-IN-1.
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Target Kinase
Inhibition
Assay Type

IC50 (nM)
Binding Assay
Type

Kd (nM)

LRRK2 (Wild-

Type)
Enzymatic 13 - -

LRRK2 (G2019S

Mutant)
Enzymatic 6 - -

DCLK1 - - KINOMEscan™ 160

DCLK2 Enzymatic 45 KINOMEscan™ 180

MAPK7 (ERK5) Cellular 160 KINOMEscan™ 260

PLK4 - - KINOMEscan™ 1300

RPS6KA2

(RSK3)
- >1000 KINOMEscan™ 1800

RPS6KA6

(RSK4)
- >1000 KINOMEscan™ 2900

AURKB Enzymatic >1000 - -

CHEK2 Enzymatic >1000 - -

MKNK2 Enzymatic >1000 - -

MYLK Enzymatic >1000 - -

NUAK1 Enzymatic >1000 - -

PLK1 Enzymatic >1000 - -

LRRK2 Signaling and Inhibition
Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk

of Parkinson's disease. These mutations often lead to hyperactivation of the LRRK2 kinase.

LRRK2 is a multi-domain protein with a central kinase domain that phosphorylates various

substrates, including a subset of Rab GTPases, thereby influencing vesicular trafficking and

other cellular processes. (R,R)-Lrrk2-IN-7 acts as an ATP-competitive inhibitor, binding to the

kinase domain and preventing the phosphorylation of its substrates.
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LRRK2 Signaling Pathway and Inhibition
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Caption: LRRK2 signaling pathway and its inhibition by (R,R)-Lrrk2-IN-7.

Experimental Protocols
The determination of kinase inhibition profiles is a critical step in the characterization of a

kinase inhibitor. The data presented in this guide were generated using two primary

methodologies: biochemical enzymatic assays and competitive binding assays.

Biochemical Enzymatic Assays
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.

Reaction Setup: The kinase, a specific substrate (e.g., a peptide or protein), and ATP are

combined in a reaction buffer.

Inhibitor Addition: A range of concentrations of the inhibitor is added to the reaction wells.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Detection: The extent of substrate phosphorylation is quantified. This is often achieved by

measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate or

by using phosphorylation-specific antibodies in an ELISA or Western blot format.
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Data Analysis: The inhibitor concentration that reduces kinase activity by 50% (IC50) is

calculated by fitting the dose-response data to a sigmoidal curve.

KINOMEscan™ Competitive Binding Assay
This method assesses the ability of a compound to displace a known, immobilized ligand from

the ATP-binding site of a large panel of kinases.

Kinase Inhibition Assay Workflow
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Caption: Generalized workflows for kinase inhibition assays.

Assay Principle: The assay measures the amount of a test compound that binds to a kinase

of interest by preventing the binding of a known, tagged ligand.
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Components: A DNA-tagged kinase, the test compound, an immobilized ligand, and a

detection system.

Procedure: The kinase is incubated with the test compound and the immobilized ligand. The

amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA

tag.

Data Analysis: The dissociation constant (Kd), a measure of binding affinity, is determined. A

lower Kd value indicates a higher affinity of the compound for the kinase.

Conclusion
The available data for LRRK2-IN-1, a close analog of (R,R)-Lrrk2-IN-7, indicates a high degree

of selectivity for LRRK2 over a large panel of human kinases. While a small number of off-

target kinases have been identified, the inhibitory concentrations for most of these are

significantly higher than for LRRK2. This selectivity profile supports its use as a valuable tool

for investigating LRRK2 biology and as a promising starting point for the development of

therapeutic agents for Parkinson's disease. Researchers should, however, remain mindful of

the potential for off-target effects, particularly when using the inhibitor at high concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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